6-chloropyridine-2,3-dicarboxylic Acid

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Process chemists optimizing 6-substituted pyridine-2,3-dicarboxylate syntheses face yield trade-offs with regioisomeric starting materials. This compound resolves that: • 74% synthetic yield via directed lithiation-5 percentage points higher than the 2-chloro isomer, delivering measurable cost savings at multi-kg scale • Defined pKa values (2.65/4.45) enable predictable esterification and fine-tuned metal-chelation behavior vs. parent quinolinic acid • Regiochemically pure scaffold supports systematic SAR exploration at the 6-position without protecting-group interference.

Molecular Formula C7H4ClNO4
Molecular Weight 201.56 g/mol
CAS No. 127437-44-9
Cat. No. B174753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloropyridine-2,3-dicarboxylic Acid
CAS127437-44-9
Molecular FormulaC7H4ClNO4
Molecular Weight201.56 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(=O)O)C(=O)O)Cl
InChIInChI=1S/C7H4ClNO4/c8-4-2-1-3(6(10)11)5(9-4)7(12)13/h1-2H,(H,10,11)(H,12,13)
InChIKeyUZSYXDLIFFSYNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropyridine-2,3-dicarboxylic Acid Profile


6-Chloropyridine-2,3-dicarboxylic acid (also known as 6-chloro-2,3-pyridinedicarboxylic acid) is a heterocyclic building block that combines the core structure of quinolinic acid (pyridine-2,3-dicarboxylic acid) with a chlorine substituent at the 6-position. The chlorine atom acts as a versatile synthetic handle for cross-coupling and nucleophilic aromatic substitution reactions, while the vicinal dicarboxylic acid groups enable condensation, esterification, and metal coordination chemistry [1]. This compound is a stable, colorless to light-yellow crystalline solid with a molecular formula of C7H4ClNO4 and a molecular weight of 201.56 g/mol . Its primary value lies in its use as a chemical intermediate for constructing more complex pyridine-containing molecules, particularly in medicinal chemistry and agrochemical research [2].

Synthetic handle 6-chloro substituent enables cross-coupling and nucleophilic aromatic substitution
Diacid functionality Vicinal dicarboxylic acids support condensation, esterification, and metal coordination
Physical form Stable crystalline solid suitable for scalable multi-step synthesis workflows

Why 6-Chloropyridine-2,3-dicarboxylic Acid Is Irreplaceable


The 6-chloro substitution pattern on the pyridine-2,3-dicarboxylic acid scaffold is not interchangeable with other regioisomers or halogenated analogs due to quantifiable differences in synthetic accessibility, physicochemical properties, and downstream reactivity. As demonstrated in head-to-head synthetic comparisons, the 6-chloro isomer is produced in higher yield (74%) than its 2-chloro counterpart (69%) via directed lithiation [1]. Furthermore, the introduction of chlorine at the 6-position alters the acid dissociation constants (pKa1 = 2.65, pKa2 = 4.45) compared to the parent quinolinic acid (pKa1 = 2.43, pKa2 = 4.78), which directly impacts solubility, metal chelation behavior, and reaction conditions for esterification or amidation [2][3]. Replacing this compound with an alternative such as 2-chloropyridine-3,4-dicarboxylic acid or 5-bromopyridine-2,3-dicarboxylic acid would introduce a different regiochemical reactivity profile, potentially requiring re-optimization of synthetic routes and purification protocols, with no guarantee of equivalent performance in subsequent coupling or condensation steps.

6-Chloro vs. 2-chloro isomer
Reported synthetic yield may differ; the 6-chloro isomer can offer higher process efficiency, but direct transfer of reaction conditions may require yield re-evaluation.
Chlorinated vs. parent quinolinic acid
The 6-chloro substituent shifts pKa values, altering solubility and metal chelation profiles. Substituting with parent acid may change speciation and reaction behavior.
Regioisomer mismatch
Alternate chloropyridinedicarboxylic acid regioisomers place the halogen at a different ring position, providing a distinct cross-coupling diversification vector that may not support the same SAR exploration.

6-Chloropyridine-2,3-dicarboxylic Acid vs. Analogs: Key Evidence


Directed Lithiation Yield Advantage

In a direct head-to-head comparison of synthetic efficiency, the directed lithiation of 6-chloronicotinic acid produced 6-chlorocinchomeronic acid in 74% yield, whereas the same methodology applied to 2-chloronicotinic acid afforded the 2-chloro isomer in only 69% yield [1]. This 5-percentage-point difference represents a measurable advantage in atom economy and raw material utilization for the 6-chloro positional isomer.

Yield advantage
Head-to-head
74% vs 69%
Supports process-scale efficiency review
Directed lithiation comparison, reported conditions
Organic Synthesis Heterocyclic Chemistry Process Chemistry

pKa Shift from Quinolinic Acid

The introduction of the 6-chloro substituent measurably alters the acid-base properties of the pyridinedicarboxylic acid core. Vendor technical data for 6-chloropyridine-2,3-dicarboxylic acid reports pKa values of 2.65 and 4.45 [1]. In comparison, the parent compound quinolinic acid (pyridine-2,3-dicarboxylic acid) exhibits pKa1 = 2.43 and pKa2 = 4.78 under comparable conditions [2]. The net effect is a more compressed pKa range (ΔpKa = 1.80 vs. 2.35 for quinolinic acid) and a shift in the second dissociation constant of 0.33 pKa units.

pKa shift
Cross-study comparable
pKa1 2.65 vs 2.43
Affects solubility and chelation behavior
Vendor data vs. literature parent compound
Physical Organic Chemistry Medicinal Chemistry Formulation Science

Regiochemical Advantage for Functionalization

The 6-chloro substitution pattern in 6-chloropyridine-2,3-dicarboxylic acid places the halogen atom at the para position relative to the ring nitrogen and meta to the 2-carboxyl group. This specific regiochemistry is known to confer distinct reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to other chlorinated pyridinedicarboxylic acid isomers [1]. While no direct comparative rate data for this exact compound are available in the public domain, class-level evidence indicates that the electronic influence of the vicinal dicarboxylic acid groups at positions 2 and 3, combined with the 6-chloro substituent, creates a unique electronic environment that modulates the oxidative addition step in cross-coupling catalysis [2]. This makes the compound a valuable starting material for introducing diverse aryl, heteroaryl, or amine substituents specifically at the 6-position while preserving the dicarboxylic acid functionality for further derivatization.

Regiochemical vector
Class-level
6-chloro (para to N)
Defined diversification route for SAR
Cross-coupling reactivity inferred; direct rate data to verify
Medicinal Chemistry Agrochemical Synthesis Cross-Coupling

6-Chloropyridine-2,3-dicarboxylic Acid Applications


Cost-Efficient Cinchomeronic Acid Synthesis

Based on the direct head-to-head evidence showing a 74% yield for the 6-chloro isomer versus 69% for the 2-chloro isomer [1], this compound is the preferred starting material when a high-yielding, scalable route to 6-chlorocinchomeronic acid or its esters is required. The 5-percentage-point yield advantage translates to measurable cost savings in multi-kilogram campaigns, making it the economically rational choice for process chemists developing routes to pyrrolopyridine-based nAChR antagonists or related heterocyclic targets [1].

Metal-Chelating Ligand Design

The documented pKa values (2.65 and 4.45) for this compound, which differ from those of parent quinolinic acid (2.43 and 4.78) [2][3], make it a valuable building block for constructing metal-chelating ligands where fine-tuning of the ligand's protonation state at physiological or catalytic pH is critical. This is particularly relevant for the design of gadolinium-based MRI contrast agents, enzyme inhibitors targeting metalloproteases, or homogeneous catalysts where the electron-withdrawing chlorine substituent modulates the Lewis acidity of the coordinated metal center.

Regioselective Scaffold Diversification

The unique placement of the chlorine atom at the 6-position (para to nitrogen, meta to the 2-carboxyl group) makes this compound an ideal starting material for introducing diverse aryl, heteroaryl, or amine substituents specifically at that position while leaving the dicarboxylic acid functionality intact for subsequent condensation or esterification steps [4]. This regiochemical profile is particularly valuable in medicinal chemistry programs that require systematic exploration of structure-activity relationships (SAR) around a pyridine-2,3-dicarboxylic acid core, such as in the development of CB1 receptor modulators or glutamate receptor ligands [5].

Application
Selection Property
Validation Focus
Cinchomeronic acid synthesis
Reported higher synthetic yield vs. 2-chloro isomer
Process scalability and cost review
Metal-chelating ligand design
Altered pKa profile vs. parent quinolinic acid
Metal binding and solubility at target pH
Scaffold diversification at 6-position
Chlorine regiochemistry for cross-coupling
Structural diversity and SAR compatibility

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